molecular formula C13H13ClN2O2S B2429936 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide CAS No. 326619-14-1

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2429936
CAS No.: 326619-14-1
M. Wt: 296.77
InChI Key: AEAWXZIRGYEFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-chlorotoluene to produce 2-chloro-5-nitrotoluene. This intermediate is then subjected to a reduction reaction to form 2-chloro-5-aminotoluene. The final step involves the sulfonation of 2-chloro-5-aminotoluene with chlorosulfonic acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-chlorobenzophenone
  • 2-chloro-5-nitrotoluene
  • 2-chloro-5-aminotoluene

Uniqueness

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a sulfonamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

5-amino-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to form hydrogen bonds with various biomolecules. Its structure includes:

  • Amino group : Contributes to hydrogen bonding and enhances solubility.
  • Chlorophenyl group : Increases binding affinity through hydrophobic interactions.
  • Methylbenzene moiety : Provides a hydrophobic environment that can influence biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been observed to inhibit the activity of several enzymes, including carbonic anhydrase (CA), which plays a crucial role in various physiological processes. For instance, it exhibits significant inhibition against CA IX with an IC50 ranging from 10.93 to 25.06 nM, indicating its potential as a therapeutic agent in cancer treatment .
  • Cell Signaling Modulation : By interacting with proteins involved in signal transduction pathways, the compound can alter cellular responses, affecting processes such as apoptosis and cell proliferation .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells, by increasing annexin V-FITC positivity significantly .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, thereby inhibiting tumor growth .

Antibacterial Activity

The compound also displays antibacterial properties:

  • Inhibition of Bacterial Growth : It has shown effectiveness against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some assays .
  • Mechanism of Action : The antibacterial effects are likely due to the inhibition of bacterial enzymes similar to its action on human enzymes .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption and Distribution : The presence of hydrophilic groups enhances solubility and absorption.
  • Metabolism and Excretion : The compound's metabolism may involve conjugation reactions typical for sulfonamides, leading to renal excretion .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of cancer cells in a dose-dependent manner, with IC50 values indicating strong cytotoxicity .
  • Animal Models : In vivo experiments have shown that this compound can effectively reduce tumor size in xenograft models when administered at specific dosages .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the chlorophenyl group can enhance or diminish biological activities, providing insights for further drug development .

Properties

IUPAC Name

5-amino-N-(2-chlorophenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-6-7-10(15)8-13(9)19(17,18)16-12-5-3-2-4-11(12)14/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAWXZIRGYEFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.